molecular formula C22H21ClN2O2S B2731485 3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1224012-79-6

3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2731485
M. Wt: 412.93
InChI Key: ZFWHXYKDYVJYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CP-MBDT and is a spirocyclic molecule that contains a diazaspirodecane ring system. CP-MBDT has been synthesized using various methods, and its synthesis has been optimized to produce high yields.

Scientific Research Applications

Occurrence and Environmental Fate

Chlorinated compounds like parabens, chlorophenols, and other related chemicals have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies provide a foundation for understanding the environmental impact of such compounds, including potential degradation products or by-products similar in structure or activity to "3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione" (Haman et al., 2015).

Toxicological Effects

The toxicological profiles of various chlorinated hydrocarbons and related compounds, such as chlorinated phenols and biphenyls, have been reviewed to understand their effects on human health and the environment. These studies could provide insights into potential toxicological concerns associated with compounds having similar structures or functionalities (Kimbrough, 1972).

Mechanisms of Action and Degradation

Research on the mechanisms for formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) could offer valuable information on the chemical behavior of chlorinated compounds in the environment, including those with structures or activities similar to the compound (Altarawneh et al., 2009).

Environmental Health Impact

Studies on the environmental fate and human exposure to specific chlorinated compounds such as methoxychlor, a model for environmental estrogens, provide a basis for evaluating the potential health risks posed by environmental contaminants with estrogenic or other endocrine-disrupting activities (Cummings, 1997).

properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-27-18-11-7-16(8-12-18)20(26)25-21(28)19(15-5-9-17(23)10-6-15)24-22(25)13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWHXYKDYVJYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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